Benzyl {2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}carbamate
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Overview
Description
BENZYL N-{[(4-IODO-2-METHYLPHENYL)CARBAMOYL]METHYL}CARBAMATE is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, an iodo-substituted phenyl ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL N-{[(4-IODO-2-METHYLPHENYL)CARBAMOYL]METHYL}CARBAMATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Iodination of 2-methylphenylamine: The starting material, 2-methylphenylamine, is iodinated using iodine and a suitable oxidizing agent to yield 4-iodo-2-methylphenylamine.
Formation of the carbamate: The iodinated amine is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the benzyl carbamate derivative.
Coupling reaction: The final step involves the coupling of the benzyl carbamate derivative with formaldehyde and a secondary amine to yield BENZYL N-{[(4-IODO-2-METHYLPHENYL)CARBAMOYL]METHYL}CARBAMATE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
BENZYL N-{[(4-IODO-2-METHYLPHENYL)CARBAMOYL]METHYL}CARBAMATE undergoes various types of chemical reactions, including:
Substitution reactions: The iodo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution reactions: Products include substituted benzyl carbamates.
Oxidation reactions: Products include oxides or hydroxylated derivatives.
Reduction reactions: Products include amines and alcohols.
Hydrolysis: Products include the corresponding amine and alcohol.
Scientific Research Applications
BENZYL N-{[(4-IODO-2-METHYLPHENYL)CARBAMOYL]METHYL}CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BENZYL N-{[(4-IODO-2-METHYLPHENYL)CARBAMOYL]METHYL}CARBAMATE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- BENZYL N-{[(4-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}CARBAMATE
- BENZYL N-{[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}CARBAMATE
- BENZYL N-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}CARBAMATE
Uniqueness
The presence of the iodo group in BENZYL N-{[(4-IODO-2-METHYLPHENYL)CARBAMOYL]METHYL}CARBAMATE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for radio-labeling in biological studies. This makes it distinct from other similar compounds with different halogen substituents.
Properties
Molecular Formula |
C17H17IN2O3 |
---|---|
Molecular Weight |
424.23 g/mol |
IUPAC Name |
benzyl N-[2-(4-iodo-2-methylanilino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C17H17IN2O3/c1-12-9-14(18)7-8-15(12)20-16(21)10-19-17(22)23-11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
OCRJMYSSVFQZBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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